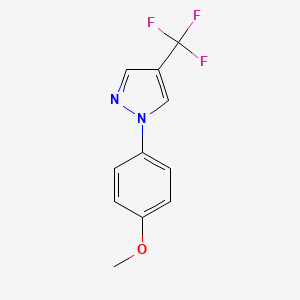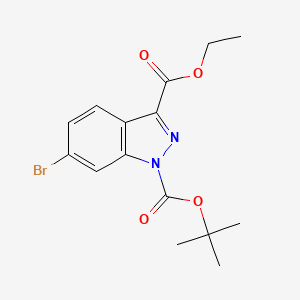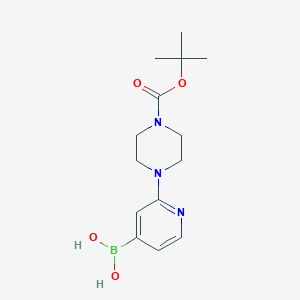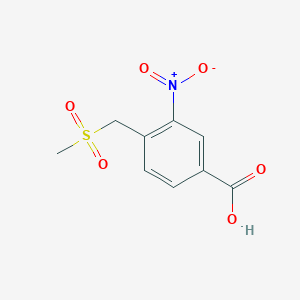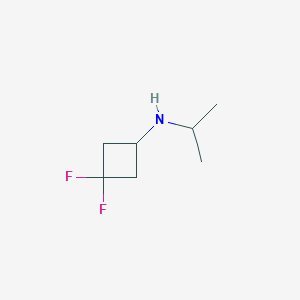
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine
Übersicht
Beschreibung
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C7H13F2N and its molecular weight is 149.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclobutadiene Intermediates in Synthesis
3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine can be related to the synthesis of cyclobutadiene intermediates. This involves cycloaddition reactions of alkynyl sulfones with alkynylamines, where cyclobutadiene rings are formed and confirmed through various analytical techniques (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of Tertiary Amines and Corrosion Inhibition
This compound is associated with the synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol, which have shown potential in inhibiting carbon steel corrosion. This is particularly relevant in the context of protective layer formation on metal surfaces, thereby acting as anodic inhibitors (Gao, Liang, & Wang, 2007).
Enantioselective Synthesis in Biologically Active Compounds
This chemical is linked to the enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, which are significant in biologically active compounds. The process involves CuH-catalyzed hydroamination of strained trisubstituted alkenes, emphasizing the importance of these structures in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Building Blocks for Chemical Synthesis
This compound is part of the multigram synthesis of difluorocyclobutyl-substituted building blocks, which are key components in creating diverse chemical structures, including carboxylic acid, amines, alcohols, and more. These building blocks play a crucial role in various chemical syntheses (Ryabukhin et al., 2018).
Aminal Chemistry and Reactivity
The compound is also relevant in the field of aminal chemistry, particularly in the synthesis and transformations of aminals, which are intermediates in producing various organic compounds. This area of research is vital for understanding reaction mechanisms and developing new synthetic pathways (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Amine-Catalyzed Michael Addition
Additionally, this compound can be linked to the amine-catalyzed Michael addition of aldehydes to nitro alkenes. This mechanism is crucial for the synthesis of complex organic structures and has implications in pharmaceutical research (Patora-Komisarska et al., 2011).
Eigenschaften
IUPAC Name |
3,3-difluoro-N-propan-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(2)10-6-3-7(8,9)4-6/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZKOJXHFKVUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


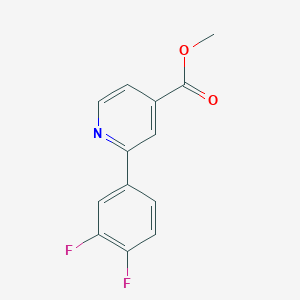
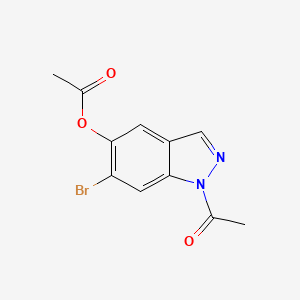
![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)


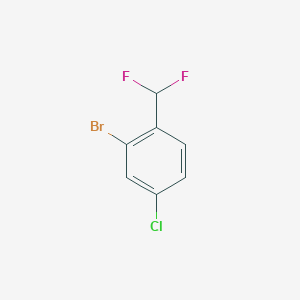

![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

